molecular formula C7H7NO2S B2788093 4-(Ethenesulfonyl)pyridine CAS No. 1153516-81-4

4-(Ethenesulfonyl)pyridine

Cat. No.: B2788093
CAS No.: 1153516-81-4
M. Wt: 169.2
InChI Key: VJHPVSJPPQFUTE-UHFFFAOYSA-N
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Description

4-(Vinylsulfonyl)pyridine is a compound that has been used in various scientific studies . It is a vinyl sulfone-based compound . Vinyl sulfones are widely used as potent irreversible inhibitors of cysteine proteases .


Chemical Reactions Analysis

Vinyl sulfone-based compounds can react with thiols . The reactivity of these compounds can be modified from an irreversible to a reversible reaction with thiols .

Scientific Research Applications

1. Supramolecular Polymeric Materials

4-(Vinylsulfonyl)pyridine, as a part of Poly(4-vinyl pyridine) (P4VP), has been utilized in the development of polymeric supramolecular nanostructures. These structures facilitate hierarchical order-disorder and order-order transitions, significantly impacting functional properties such as electrical conductivity. This application highlights the potential for creating materials with systematic control of phase transitions and microstructural properties (Ruokolainen et al., 1998).

2. Miscibility with Polysulfone

Research on the miscibility of poly(4-vinyl pyridine) (P4Py) with polysulfone (PSf) and carboxylated polysulfone samples (CPSf) has been conducted. P4Py, which contains 4-(Vinylsulfonyl)pyridine units, shows varying degrees of miscibility and complexation with CPSf, indicating its potential in material science for creating polymers with specific properties (Goh, Lau, & Lee, 1992).

3. Nanoparticle Preparation and Hydrogen Production

The synthesis of composite poly(4-vinyl pyridine)-silica nanoparticles has been explored, with applications in creating metal nanoparticles for hydrogen production. These nanoparticles demonstrate the utility of 4-(Vinylsulfonyl)pyridine in the field of renewable energy and nanotechnology (Sahiner & Yasar, 2013).

4. Photocrosslinkable Polysulfones for Membrane Separation

Photoreactive polysulfones containing 4-(Vinylsulfonyl)pyridine units have been synthesized for the production of membranes with significant permselectivity towards water/ethanol separation. This application is crucial in chemical processing and purification technologies (Koch & Ritter, 1993).

5. Electrochemical CO2 Reduction

Poly(4-vinylpyridine), incorporating 4-(Vinylsulfonyl)pyridine units, has been used in electrodes for electrochemical CO2 reduction with low overpotential. This application is particularly relevant in the context of artificial photosynthesis and environmental sustainability (Jeong, Kang, Jung, & Kang, 2017).

Mechanism of Action

Target of Action

The primary targets of 4-(Vinylsulfonyl)pyridine are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key physiological pathways .

Mode of Action

4-(Vinylsulfonyl)pyridine, being a vinyl sulfone, interacts with its targets through a covalent bond formation . The compound inactivates its target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

The action of 4-(Vinylsulfonyl)pyridine primarily affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for many different biochemical processes involving storage and transfer of genetic information .

Pharmacokinetics

It’s known that vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, impacting its bioavailability.

Result of Action

The result of the action of 4-(Vinylsulfonyl)pyridine is the inactivation of cysteine proteases . This inactivation can lead to changes in various biological processes regulated by these enzymes, potentially leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of 4-(Vinylsulfonyl)pyridine can be influenced by various environmental factors. For instance, the plasma-induced polymerization of 4-vinyl pyridine has been shown to produce antibacterial polymer coatings . .

Future Directions

Future investigations will concentrate on the covalent and non-covalent interactions between the new warheads and the targeted enzymes . This will be facilitated by combining the presented vinyl sulfones with appropriate recognition units and investigating their applicability as covalent but still reversible inhibitors .

Biochemical Analysis

Biochemical Properties

4-(Vinylsulfonyl)pyridine is known to participate in covalently reversible reactions with thiols . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent irreversible inhibitor of cysteine proteases . The nature of these interactions is largely determined by the reactivity of the vinyl sulfone-based compounds, which can be modified from an irreversible to a reversible reaction with thiols .

Cellular Effects

The effects of 4-(Vinylsulfonyl)pyridine on cells are largely determined by its interactions with various biomolecules. For example, it has been found to inhibit cysteine proteases, which play crucial roles in various cellular processes . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(Vinylsulfonyl)pyridine involves its interaction with cysteine proteases. It inactivates these enzymes by adding to the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Temporal Effects in Laboratory Settings

It is known that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols , suggesting potential changes in the effects of this product over time.

Metabolic Pathways

The specific metabolic pathways that 4-(Vinylsulfonyl)pyridine is involved in are not well-defined. Given its ability to interact with cysteine proteases , it may influence pathways involving these enzymes

Properties

IUPAC Name

4-ethenylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHPVSJPPQFUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153516-81-4
Record name 4-(ethenesulfonyl)pyridine
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